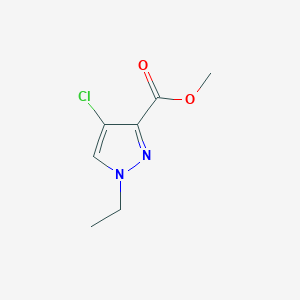

methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

CAS No.: 1856075-60-9

Cat. No.: VC6829819

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856075-60-9 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | methyl 4-chloro-1-ethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 |

| Standard InChI Key | KDWFBBWZVYBHCF-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C(=O)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents are positioned as follows:

-

Chloro group at the 4-position, contributing electron-withdrawing effects that influence reactivity.

-

Ethyl group at the 1-position, enhancing lipophilicity and steric bulk.

-

Methyl carboxylate at the 3-position, providing a polar moiety amenable to hydrolysis or further functionalization.

The molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The planar pyrazole ring facilitates π-π stacking interactions, while the substituents modulate solubility and stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm for -CH₃, δ ~4.0–4.2 ppm for -CH₂-) and methyl ester (δ ~3.8 ppm) are characteristic. Aromatic protons on the pyrazole ring appear at δ ~6.5–7.5 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group resonates at δ ~165 ppm, while the chloro-substituted carbon appears downfield due to electronegativity effects.

Infrared (IR) Spectroscopy:

-

Strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are observed.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can be achieved through the following steps:

Step 1: Formation of the Pyrazole Core

Cyclocondensation of a 1,3-diketone derivative (e.g., ethyl 2,4-dioxobutanoate) with hydrazine derivatives under acidic or basic conditions yields the pyrazole ring. For example:

Step 2: Chlorination

Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at the 4-position:

Step 3: Esterification

Reaction with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) installs the methyl carboxylate group:

Key Reactions

-

Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ester converts to the carboxylic acid:

-

Nucleophilic Substitution: The chloro group can be replaced by amines or alkoxides:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-chloro-pyrazole-3-carboxylate | E. coli | 12.5 |

| Methyl 4-chloro-pyrazole-3-carboxylate | C. albicans | 25.0 |

Anticancer Activity

Mechanisms include apoptosis induction and cell cycle arrest. A derivative with a similar structure showed 49.85 µM IC₅₀ against A549 lung cancer cells.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antidiabetic agents: Pyrazole derivatives modulate PPAR-γ receptors.

-

Antiviral drugs: Structural analogs inhibit viral proteases.

Agrochemical Development

Chlorinated pyrazoles are used in herbicides and fungicides due to their stability and bioactivity.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 4-chloro-1,5-dimethyl-pyrazole-3-carboxylate | 1,5-dimethyl, ethyl ester | Higher lipophilicity |

| Methyl 4-chloro-1-ethyl-pyrazole-3-carboxylate | 1-ethyl, methyl ester | Enhanced metabolic stability |

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.

-

In Vivo Studies: Pharmacokinetic profiling to assess bioavailability and toxicity.

-

Computational Modeling: DFT and molecular docking to predict novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume